molecular formula C19H27NO3 B1676970 Nateglinide CAS No. 105816-04-4

Nateglinide

カタログ番号 B1676970
CAS番号: 105816-04-4
分子量: 317.4 g/mol
InChIキー: OELFLUMRDSZNSF-BRWVUGGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

Nateglinide is synthesized from β-Pinene, which is oxidated with KMnO4 in the presence of pyridine to yield nopinic acid. Then, acid-catalyzed ring opened to yield dihydrocumic acid, which is hydrogenated with Pd/C and epimerizated to yield trans-4-isopropylhexanecarboxylic acid . The Fe (III) complex of ligand Nateglinide has been synthesized and characterized by physiochemical properties, elemental analysis, IR, UV and thermogravimetric analysis .


Molecular Structure Analysis

Nateglinide is a phenylalanine derivative of the meglitinide class of agents with hypoglycemic activity. It binds with a higher affinity to the SUR1 subunit and with a faster onset of action and a shorter duration of action .


Chemical Reactions Analysis

Nateglinide mediates the release of insulin from beta-cells by binding to the sulphonylurea receptors, which leads to the closure of ATP-sensitive K(+) channels . It is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) .

科学的研究の応用

Type 2 Diabetes Mellitus Treatment

Nateglinide is primarily used as an oral antihyperglycemic medication for the treatment of type 2 diabetes mellitus. Its rapid action is particularly effective in newly diagnosed diabetic patients. When co-administered with metformin, nateglinide has shown improved glycemic control .

Pharmacogenomic Optimization

Research has been conducted to develop a pharmacogenomic algorithm to optimize nateglinide therapy. This involves the study of how genetic variations affect drug response, with the aim of ensuring safety and efficacy in nateglinide treatment .

Enhanced Bioavailability

Studies have focused on the formulation and optimization of Nateglinide-loaded nanostructured lipid carriers (NLCs) to enhance its oral bioavailability. This is crucial due to nateglinide’s poor aqueous solubility and quick elimination, which causes variable bioavailability .

Pharmacokinetic Improvement

The development of NLCs for nateglinide aims to improve its pharmacokinetic parameters. This includes increasing the half-life of the drug and enhancing its solubility, which leads to prolonged drug release and better therapeutic outcomes .

Analytical Method Development

Analytical methods for the determination of nateglinide in pharmaceuticals and biological samples have been reviewed. This is important for quality control and to ensure the correct dosage is administered for therapeutic efficacy .

Genetic Variants Association Study

Individual studies have demonstrated the association of CYP2C9, SLCO1B1, and MTNR1B genetic variants with the safety and efficacy of nateglinide. Understanding these associations can help in personalizing nateglinide therapy for better results .

作用機序

Target of Action

Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . The primary targets of Nateglinide are the β cells in the pancreas .

Mode of Action

Nateglinide induces an early insulin response to meals, decreasing postprandial blood glucose levels . It achieves this by closing ATP-dependent potassium channels in the membrane of the β cells . This depolarizes the β cells and causes voltage-gated calcium channels to open . The influx of calcium ions stimulates calcium-dependent exocytosis of insulin granules .

Biochemical Pathways

Nateglinide affects the insulin secretion pathway. By closing the ATP-dependent potassium channels in the β cells, it causes depolarization. This leads to the opening of voltage-gated calcium channels, and the resulting influx of calcium ions induces the exocytosis of insulin granules . This process is dependent on the presence of functioning β cells and glucose .

Pharmacokinetics

Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) . The major metabolites possess less activity than the parent compound . One minor metabolite, the isoprene, has the same potency as its parent compound .

Result of Action

The primary result of Nateglinide’s action is a decrease in postprandial and fasting blood glucose levels . It also decreases glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control . Nateglinide is more effective at lowering postprandial blood glucose than metformin, sulfonylureas, and thiazolidinediones .

Action Environment

The action of Nateglinide is dependent on the presence of glucose . Therefore, its efficacy can be influenced by the patient’s diet. It should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This ensures that the drug’s action is synchronized with the body’s glucose levels, maximizing its efficacy and minimizing the risk of hypoglycemia .

Safety and Hazards

Nateglinide tablets are contraindicated in patients with a history of hypersensitivity to nateglinide or its inactive ingredients. All glinides, including nateglinide, can cause hypoglycemia .

将来の方向性

The landscape of T2D treatment is constantly changing as new therapies emerge and the understanding of currently available agents deepens. This includes the potential for new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilise new modes of action or delivery .

特性

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nateglinide

CAS RN

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nateglinide
Reactant of Route 2
Reactant of Route 2
Nateglinide
Reactant of Route 3
Reactant of Route 3
Nateglinide
Reactant of Route 4
Reactant of Route 4
Nateglinide
Reactant of Route 5
Reactant of Route 5
Nateglinide
Reactant of Route 6
Reactant of Route 6
Nateglinide

Q & A

Q1: What is the primary mechanism of action of nateglinide?

A: Nateglinide exerts its hypoglycemic effect by selectively and reversibly inhibiting pancreatic beta-cell ATP-sensitive potassium (KATP) channels. [, , ]

Q2: How does nateglinide's interaction with KATP channels differ from that of sulfonylureas?

A: While both nateglinide and sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of KATP channels, nateglinide exhibits rapid association and dissociation kinetics, leading to a faster onset and shorter duration of action. [, ]

Q3: What are the downstream effects of nateglinide binding to KATP channels?

A: Binding of nateglinide to SUR1 closes KATP channels, leading to membrane depolarization, opening of voltage-gated calcium channels, and ultimately, increased intracellular calcium levels. This rise in intracellular calcium triggers the release of insulin from pancreatic beta-cells. [, , ]

Q4: Does nateglinide have any effects on incretin hormones?

A: Research suggests that nateglinide may also stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L cells, contributing to its glucose-lowering effects. []

Q5: What is the molecular formula and weight of nateglinide?

A5: The molecular formula of nateglinide is C19H27NO3, and its molecular weight is 317.42 g/mol.

Q6: Are there any spectroscopic data available for nateglinide?

A: Several studies employed spectroscopic techniques to characterize nateglinide and its formulations. Fourier transform infrared spectroscopy (FTIR) was used to investigate drug-excipient compatibility and confirm the formation of inclusion complexes. [, , ]

Q7: What are the common excipients used in nateglinide formulations?

A: Studies evaluated the compatibility of nateglinide with various excipients, including β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HPCD), meglumine, chitosan, ethyl cellulose, polyvinyl alcohol, and sodium tripolyphosphate. [, , , ]

Q8: How does the choice of excipients affect the stability and dissolution of nateglinide formulations?

A: Inclusion complexes of nateglinide with β-CD and HPCD showed enhanced solubility and dissolution rates compared to the free drug. [, ] Dry co-grinding with meglumine also improved dissolution and hypoglycemic effects in diabetic rats. []

Q9: How is nateglinide absorbed and distributed in the body?

A: Nateglinide is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. Food intake can affect the rate but not the extent of absorption. [, ]

Q10: What are the primary metabolic pathways of nateglinide?

A: Nateglinide is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP2C9 and CYP3A4, into several metabolites, with M7 being the major metabolite. [, ]

Q11: How is nateglinide eliminated from the body?

A: Nateglinide is predominantly eliminated through hepatic metabolism, with a small fraction excreted unchanged in the urine. [, ]

Q12: Does renal impairment affect nateglinide pharmacokinetics?

A: Studies suggest that renal impairment, even in patients undergoing hemodialysis, does not significantly affect the pharmacokinetics of nateglinide, and dose adjustment is not required in these patients. []

Q13: How is the efficacy of nateglinide evaluated in preclinical settings?

A: Animal models, like Goto-Kakizaki (GK) rats, have been used to investigate the pharmacokinetics and pharmacodynamics of nateglinide. []

Q14: What are the key findings from clinical trials evaluating nateglinide efficacy?

A: Clinical trials demonstrated that nateglinide effectively reduces postprandial glucose excursions and improves glycemic control in patients with type 2 diabetes. Both monotherapy and combination therapy with metformin have shown efficacy. [, , , , , ]

Q15: How does the efficacy of nateglinide compare to other antidiabetic agents?

A: Head-to-head clinical trials compared nateglinide with other antidiabetic drugs like acarbose and glimepiride. Results showed comparable efficacy in reducing HbA1c levels, although differences in postprandial glucose control and effects on lipid profiles were observed. [, , , , ]

Q16: What is the solubility of nateglinide in various media?

A: Nateglinide exhibits low solubility in water. Studies have explored methods to enhance its solubility, such as the formation of inclusion complexes with cyclodextrins. [, ]

Q17: How do different formulation strategies affect the dissolution rate of nateglinide?

A: Dry co-grinding with meglumine and complexation with cyclodextrins significantly enhanced the dissolution rate of nateglinide, potentially improving its bioavailability. [, , ]

Q18: What analytical techniques are commonly used to quantify nateglinide in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV and mass spectrometry (MS), is widely used for the quantification of nateglinide in biological matrices. [, , , ]

Q19: Have any analytical methods for nateglinide been validated?

A: Several studies reported the development and validation of analytical methods for nateglinide quantification, ensuring accuracy, precision, specificity, and linearity for research and quality control purposes. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。